molecular formula C20H23NO5 B13858181 10Alpha-Hydroxy Naltrexone

10Alpha-Hydroxy Naltrexone

Cat. No.: B13858181
M. Wt: 357.4 g/mol
InChI Key: SPLLFLBLAXVPPQ-AXDKOMKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10Alpha-Hydroxy Naltrexone is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of opioid and alcohol dependence. This compound is characterized by the presence of a hydroxyl group at the 10-alpha position, which distinguishes it from its parent compound, naltrexone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Alpha-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method is the catalytic enantioselective Sharpless dihydroxylation, which introduces the stereogenic centers necessary for the compound . The process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by the reduction of the intermediate with sodium bisulfite.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and prevent degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: 10Alpha-Hydroxy Naltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

10Alpha-Hydroxy Naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and reduces cravings for alcohol. The compound acts as a competitive antagonist, preventing endogenous opioids from activating the receptor . The hydroxyl group at the 10-alpha position may enhance its binding affinity and selectivity for the receptor .

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15-,17+,18-,19-,20+/m0/s1

InChI Key

SPLLFLBLAXVPPQ-AXDKOMKPSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

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